5-(3-Hydroxyphenyl)-1-phenylpyrazolidin-3-one is a chemical compound classified within the group of pyrazolidinones. It features a unique structure characterized by the presence of both a hydroxyphenyl group and a phenyl group attached to a pyrazolidinone ring. Pyrazolidinones are known for their diverse biological activities, making this compound of particular interest in medicinal chemistry and pharmacology due to its potential therapeutic applications.
The compound is identified by the CAS number 87811-00-5 and is sourced primarily from chemical suppliers specializing in organic compounds. Its synthesis and applications have been documented in various scientific literature, indicating its relevance in both academic research and industrial applications .
5-(3-Hydroxyphenyl)-1-phenylpyrazolidin-3-one falls under the category of heterocyclic compounds, specifically pyrazolidinones. This classification is significant as it encompasses compounds that exhibit notable biological activities, including anti-inflammatory and analgesic properties.
The synthesis of 5-(3-Hydroxyphenyl)-1-phenylpyrazolidin-3-one typically involves a multi-step process:
The reaction conditions, such as temperature and solvent choice, can vary based on the specific synthetic route employed. For instance, using solvents like ethanol or dimethylformamide can enhance solubility and reaction rates. Additionally, purification methods such as recrystallization or chromatography are often used to isolate the pure product from reaction mixtures .
The molecular formula of 5-(3-Hydroxyphenyl)-1-phenylpyrazolidin-3-one is , with a molecular weight of 254.28 g/mol. The structural representation includes:
Key structural data includes:
5-(3-Hydroxyphenyl)-1-phenylpyrazolidin-3-one can undergo several chemical reactions, including:
These reactions are influenced by factors such as solvent choice, temperature, and catalysts used. For example, oxidation reactions may require oxidizing agents like potassium permanganate or chromium trioxide under controlled conditions.
The mechanism of action for 5-(3-Hydroxyphenyl)-1-phenylpyrazolidin-3-one involves its interaction with specific molecular targets within biological systems. The hydroxyphenyl group can form hydrogen bonds with amino acid residues in enzymes or receptors, potentially leading to inhibition or modulation of their activity. Additionally, the hydrophobic interactions between the pyrazolidinone ring and protein structures may enhance binding affinity, contributing to its biological efficacy .
The physical properties of 5-(3-Hydroxyphenyl)-1-phenylpyrazolidin-3-one include:
Chemical properties include:
Property | Value |
---|---|
CAS No. | 87811-00-5 |
Molecular Formula | C15H14N2O2 |
Molecular Weight | 254.28 g/mol |
IUPAC Name | 5-(3-hydroxyphenyl)-1-phenylpyrazolidin-3-one |
InChI Key | UHFKHNULPDVPIU-UHFFFAOYSA-N |
5-(3-Hydroxyphenyl)-1-phenylpyrazolidin-3-one has several scientific uses:
Pyrazolidin-3-one derivatives represent a privileged scaffold in medicinal chemistry, characterized by a five-membered ring containing two adjacent nitrogen atoms and a carbonyl group at the 3-position. The synthesis of 5-arylsubstituted pyrazolidinones like 5-(3-hydroxyphenyl)-1-phenylpyrazolidin-3-one has evolved significantly since the early 20th century. Classical approaches relied on cyclocondensation reactions between hydrazines and β-hydroxyketones or α,β-unsaturated carbonyl compounds, often requiring harsh conditions (strong acids, high temperatures) and yielding racemic mixtures with moderate efficiency (30–50%) [4] [7]. The 1980s marked a pivotal shift with the development of asymmetric methodologies, exemplified by the synthesis of 4-[(t-butoxycarbonyl)amino]-pyrazolidin-3-one—a key precursor to bicyclic pyrazolidinone antibacterials. This route employed chiral auxiliaries to introduce stereocontrol, achieving enantiomeric excess (ee) >90% and highlighting the scaffold’s potential for targeted bioactivity [4]. Modern techniques (microwave irradiation, flow chemistry) have since addressed historical limitations, enabling rapid cyclization (≤30 min) and yields >80% while minimizing epimerization [8] [10].
Table 1: Evolution of Pyrazolidinone Synthesis
Era | Key Methodology | Conditions | Yield Range | Limitations |
---|---|---|---|---|
Pre-1980s | Acid-catalyzed cyclization | H₂SO₄, reflux, 12–24 h | 30–50% | Racemic, low regioselectivity |
1980s–2000s | Chiral auxiliary-assisted | Et₃N, –20°C, 48 h | 60–75% | Multi-step, expensive reagents |
Post-2010 | Catalytic asymmetric | Organocatalysts, RT, 2–6 h | 80–95% | Substrate-specific optimization |
[2+3]-Cyclocondensation has emerged as a versatile strategy for constructing pyrazole-pyrazolidinone hybrids, leveraging the reactivity of S,N-binucleophiles (e.g., thiosemicarbazides) with dielectrophilic synthons (e.g., α-haloketones or acrylates). This method efficiently accesses the core structure of 5-(3-hydroxyphenyl)-1-phenylpyrazolidin-3-one in a single pot [6]. The general mechanism proceeds via:
Scheme 1: [2+3]-Cyclocondensation for 5-Arylpyrazolidin-3-ones
Thiosemicarbazide + R-CH₂-COCl → Intermediate → Pyrazolidinone core + Ar-CHO → **5-(3-Hydroxyphenyl)-1-phenylpyrazolidin-3-one**
Microwave-assisted protocols have enhanced this route, reducing reaction times from hours to minutes (e.g., 15 min at 100°C) and improving yields to >85%. This is critical for introducing the meta-hydroxyphenyl group—a pharmacophore enhancing hydrogen-bonding capacity—without decomposition [8] [9].
Table 2: Dielectrophiles for [2+3]-Cyclocondensation
Dielectrophile | Product Substitution | Yield (%) | Application Relevance |
---|---|---|---|
Ethyl 2-bromoacetate | 2-Carbethoxy pyrazolidinone | 75 | Ester hydrolysis to acids |
3-(3-Hydroxyphenyl)propenal | 5-(3-Hydroxyphenyl) derivative | 88 | Direct access to target scaffold |
Maleic anhydride | Spirocyclic hybrids | 70 | Polycyclic system synthesis |
Knoevenagel condensation and acylation reactions enable precise C-4 and N-2 functionalization of pyrazolidin-3-ones, critical for optimizing properties like lipophilicity and electronic distribution. For 5-(3-hydroxyphenyl)-1-phenylpyrazolidin-3-one, these methods allow:
Table 3: Functionalization Impact on Pyrazolidinone Properties
Reaction Type | Reagent | Product Modification | Effect on logP | Biological Consequence |
---|---|---|---|---|
Knoevenagel | 4-Nitrobenzaldehyde | 4-(4-Nitrobenzylidene) | +1.2 | Enhanced protein binding |
N-Acylation | Acetic anhydride | 1-Acetyl derivative | –0.3 | Improved membrane permeability |
Reductive alkylation | Cyclohexanone | 4-Cyclohexyl | +1.5 | 3× HIF activation [2] |
Regioselectivity in acylation is governed by:
Chiral pyrazolidinones exhibit superior bioactivity profiles due to enantioselective target interactions. Asymmetric synthesis of 5-(3-hydroxyphenyl)-1-phenylpyrazolidin-3-one employs three advanced strategies:
Table 4: Asymmetric Methods for 5-Arylpyrazolidin-3-ones
Method | Catalyst/Reagent | ee (%) | Diastereoselectivity | Key Advantage |
---|---|---|---|---|
Evans’ auxiliary | (S)-4-Benzyloxazolidinone | 96 | >20:1 | Predictable stereocontrol |
Cinchona alkaloid catalysis | Quinidine | 90 | N/A | Low catalyst loading (5 mol%) |
Ru-BINAP hydrogenation | [RuCl₂((R)-BINAP)]₂ | 94 | >99:1 | Tolerant of phenolic –OH groups |
Recent innovations include enzyme-mediated desymmetrization of prochiral diketones, achieving 98% ee under aqueous conditions—crucial for sustainability [8].
Concluding Remarks
The synthesis of 5-(3-hydroxyphenyl)-1-phenylpyrazolidin-3-one exemplifies progress in heterocyclic methodology: From classical cyclizations to stereocontrolled catalytic processes, these advancements enable precise structural customization for targeted applications. Future directions will likely integrate machine learning-guided catalyst design and continuous-flow systems to enhance efficiency and sustainability.
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6